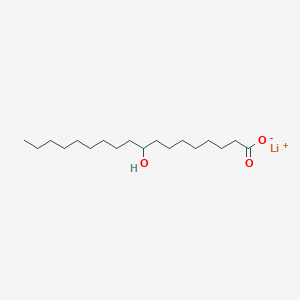
9-Hydroxyoctadecanoic acid lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyoctadecanoic acid lithium salt: is a chemical compound with the molecular formula C18H35LiO3. It is a lithium salt derivative of 9-hydroxyoctadecanoic acid, which belongs to the class of long-chain fatty acids. This compound is known for its hydrophobic nature and is practically insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroxyoctadecanoic acid lithium salt typically involves the reaction of 9-hydroxyoctadecanoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxyoctadecanoic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9-ketooctadecanoic acid or 9-carboxyoctadecanoic acid.
Reduction: Formation of 9-hydroxyoctadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 9-Hydroxyoctadecanoic acid lithium salt is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and other specialty chemicals .
Biology: In biological research, this compound is used to study the metabolism of long-chain fatty acids. It is also used in the preparation of lipid-based drug delivery systems .
Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. It is also used as an additive in the formulation of various industrial products .
Mécanisme D'action
The mechanism of action of 9-hydroxyoctadecanoic acid lithium salt involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and fatty acid synthases, thereby influencing lipid metabolism pathways. It also interacts with cellular membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
9-Hydroxyoctadecanoic acid: The parent compound without the lithium salt.
12-Hydroxyoctadecanoic acid: A similar compound with a hydroxyl group at the 12th position.
9-Ketooctadecanoic acid: An oxidized derivative of 9-hydroxyoctadecanoic acid.
Comparison:
9-Hydroxyoctadecanoic acid lithium salt: is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives.
12-Hydroxyoctadecanoic acid: has a different hydroxyl group position, leading to variations in its reactivity and applications.
9-Ketooctadecanoic acid:
Propriétés
Formule moléculaire |
C18H35LiO3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
lithium;9-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
UHHXCYRDDVWEGJ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCCCCCCCCC(CCCCCCCC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


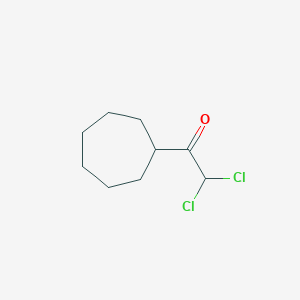
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
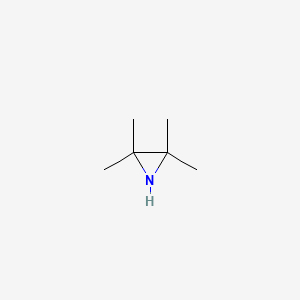
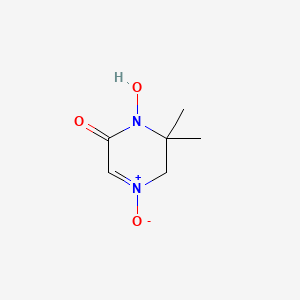
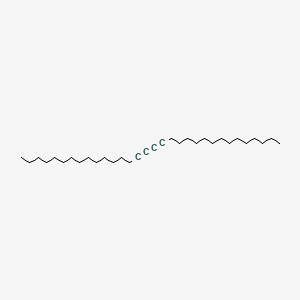
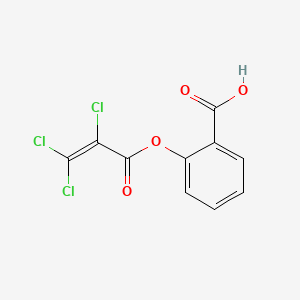
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
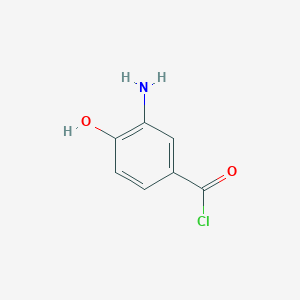

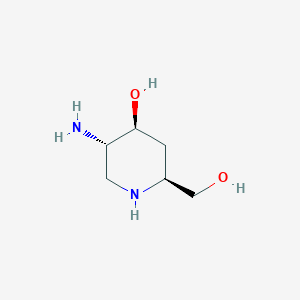

![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
